REACTION_CXSMILES
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[F:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[O:9][C:10]1[CH:15]=[CH:14][N:13]=[C:12]2[NH:16][CH:17]=[CH:18][C:11]=12)[NH2:5].[CH2:19]([O:21][C:22](=[O:32])[CH2:23][C:24]1[CH:29]=[C:28](Cl)[N:27]=[C:26]([NH2:31])[N:25]=1)[CH3:20]>>[CH2:19]([O:21][C:22](=[O:32])[CH2:23][C:24]1[CH:29]=[C:28]([NH:5][C:4]2[CH:6]=[CH:7][C:8]([O:9][C:10]3[CH:15]=[CH:14][N:13]=[C:12]4[NH:16][CH:17]=[CH:18][C:11]=34)=[C:2]([F:1])[CH:3]=2)[N:27]=[C:26]([NH2:31])[N:25]=1)[CH3:20]
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Name
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|
Quantity
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220 mg
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Type
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reactant
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Smiles
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FC=1C=C(N)C=CC1OC1=C2C(=NC=C1)NC=C2
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Name
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|
Quantity
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195 mg
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Type
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reactant
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Smiles
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C(C)OC(CC1=NC(=NC(=C1)Cl)N)=O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
|
product
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Smiles
|
C(C)OC(CC1=NC(=NC(=C1)NC1=CC(=C(C=C1)OC1=C2C(=NC=C1)NC=C2)F)N)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |